3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2-Nitrophenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core with a 2-nitrophenyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the desired substituents.
Industrial Production Methods
The use of flow photochemical reactions and batch processes for key transformations can facilitate the production of multigram quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: 3-(2-Aminophenyl)bicyclo[1.1.1]pentan-1-amine.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine is primarily related to its ability to act as a bioisostere. By mimicking the structural and electronic properties of other functional groups, it can interact with biological targets in a similar manner. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can enhance binding interactions with molecular targets, potentially leading to improved efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine: Similar structure but with a chlorine substituent instead of a nitro group.
3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine: Contains a fluorine substituent, offering different electronic properties.
Uniqueness
3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing versatility in synthetic applications. The nitro group also imparts distinct electronic properties that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(2-nitrophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-11-5-10(6-11,7-11)8-3-1-2-4-9(8)13(14)15/h1-4H,5-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNWYMAMFCQJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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